![molecular formula C18H16N4O B248618 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B248618.png)
3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one is a chemical compound with potential applications in scientific research. This compound is also known as 'JW74' and has been synthesized for the first time in 2013. Since then, it has been studied for its potential use in various fields of research such as cancer treatment, inflammation, and stem cell differentiation.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one involves the inhibition of the interaction between p53 and MDM2 proteins. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting this interaction, JW74 stabilizes p53 and activates its transcriptional activity. This, in turn, leads to the upregulation of genes involved in apoptosis and cell cycle arrest, resulting in the death of cancer cells.
Biochemical and physiological effects:
Studies have shown that 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one has no significant toxicity in normal cells and tissues. However, it has been shown to induce apoptosis and cell death in cancer cells. Additionally, JW74 has been shown to inhibit the migration and invasion of cancer cells, which is an important step in metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one in lab experiments is its specificity for p53/MDM2 interaction. This specificity makes it a valuable tool for studying the role of p53 in cancer and other diseases. However, one limitation of using JW74 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its effects on other diseases, such as inflammation and autoimmune disorders. Additionally, further research is needed to optimize the synthesis of JW74 and improve its solubility for in vivo applications.
Synthesemethoden
The synthesis of 3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one involves a multi-step process that includes the reaction of 2,4-dihydropyrrolo[3,4-c]pyrazol-6-one with 4-methylphenyl magnesium bromide, followed by the reaction with methyl iodide and 3-pyridyl boronic acid. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one has been studied for its potential use in various fields of scientific research. One of the most promising applications is in cancer treatment. Studies have shown that JW74 can inhibit the activity of a protein called p53/MDM2, which is overexpressed in many types of cancer. This inhibition leads to the activation of p53, which is a tumor suppressor protein, and ultimately results in the death of cancer cells.
Eigenschaften
Produktname |
3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
|---|---|
Molekularformel |
C18H16N4O |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
3-methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C18H16N4O/c1-11-6-8-13(9-7-11)22-17(14-5-3-4-10-19-14)15-12(2)20-21-16(15)18(22)23/h3-10,17H,1-2H3,(H,20,21) |
InChI-Schlüssel |
HUOLKQUXHJEHAR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=N4 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



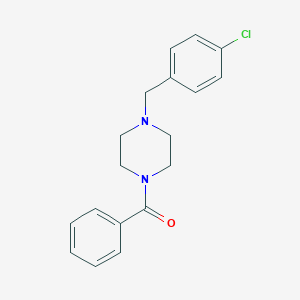

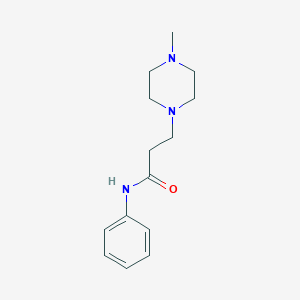
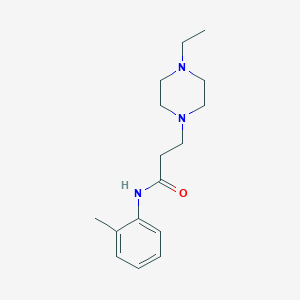


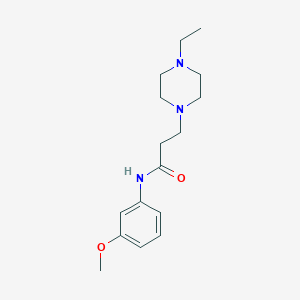
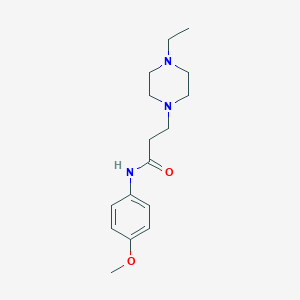
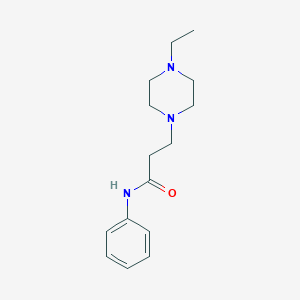
![3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B248582.png)

![(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248586.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B248604.png)
